2,5-anhydro-D-glucitol

Description

The exact mass of the compound 2,5-anhydro-D-glucitol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-anhydro-D-glucitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-anhydro-D-glucitol including the price, delivery time, and more detailed information at info@benchchem.com.

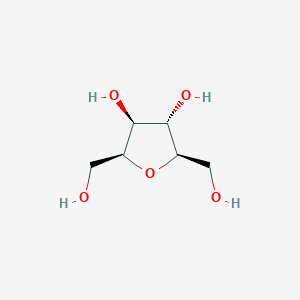

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHWWJLLPNDHGL-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893380 | |

| Record name | 2,5-Sorbitan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27826-73-9 | |

| Record name | 2,5-Anhydro-D-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027826739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Sorbitan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-ANHYDRO-D-GLUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAZ6LS7Z8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structural and Functional Landscape of 2,5-Anhydro-D-glucitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 2,5-anhydro-D-glucitol. This molecule, a furanose analog of glucitol, serves as a valuable building block in medicinal chemistry and holds interest for its unique biological activities.

Core Molecular Structure

2,5-Anhydro-D-glucitol is a constitutional isomer of 1,5-anhydro-D-glucitol, a well-known clinical marker for glycemic control. The core of its structure is a tetrahydrofuran (B95107) (oxolane) ring, distinguishing it from the more common pyranose (oxane) ring structures of many carbohydrates. The systematic IUPAC name for this compound is (2S,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-3,4-diol .[1][2] Its molecular formula is C₆H₁₂O₅, with a molecular weight of approximately 164.16 g/mol .[2][3][4]

The structure features a five-membered furanoid ring with four defined stereocenters, leading to its specific D-glucitol configuration.[2] Two primary hydroxyl groups are present on the hydroxymethyl substituents at positions C2 and C5 of the ring, while two secondary hydroxyl groups are located at C3 and C4.

Physicochemical Properties

2,5-Anhydro-D-glucitol is typically a colorless syrup.[5] A summary of its key physicochemical properties is presented in Table 1. Please note that experimental values may vary between different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₅ | [2][3][4] |

| Molecular Weight | 164.16 g/mol | [2][3][4] |

| CAS Number | 27826-73-9 | [3][4] |

| Appearance | Colourless Syrup | [5] |

| Melting Point | 56-57°C | [5] |

| Boiling Point | 416.2 °C at 760 mmHg (Predicted) | [5] |

| Density | ~1.48 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in water and methanol | [5] |

| XLogP3 | -1.5 | [2] |

| Refractive Index | 1.556 (Predicted) | [5] |

Synthesis and Characterization

Synthesis Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 2,5-anhydro-D-glucitol are not extensively available in the public domain. However, the literature suggests several viable synthetic routes, primarily starting from common hexitols or hexoses.

One prominent method is the acid-catalyzed intramolecular cyclization of D-mannitol . This approach involves the dehydration of the sugar alcohol to form the five-membered anhydro ring. Another reported synthesis describes the intramolecular cyclization of a diepoxide derivative, achieved via a microwave-assisted reaction with ammonium (B1175870) formate (B1220265) in methanol, starting from a D-mannitol derivative.[5]

A generalized workflow for the synthesis from a suitable precursor like D-mannitol is outlined below. This typically involves protection of hydroxyl groups, formation of leaving groups (e.g., tosylates), and subsequent intramolecular cyclization followed by deprotection.

Spectroscopic Characterization

Complete, unambiguously assigned spectroscopic data for 2,5-anhydro-D-glucitol is scarce in publicly available literature. However, based on its known structure, the following spectral features can be anticipated:

-

¹H NMR: The proton NMR spectrum in D₂O would be complex due to overlapping signals of the non-equivalent ring and hydroxymethyl protons. One would expect to see distinct signals for the protons on the furanose ring (H-2, H-3, H-4, H-5) and the four protons of the two -CH₂OH groups. The coupling patterns (J-coupling) would be critical for assigning the relative stereochemistry of the ring protons.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the molecule. The signals for the carbons bearing hydroxyl groups (C-1, C-3, C-4, C-6) would appear in the typical 60-80 ppm range, while the ring carbons bonded to the ring oxygen (C-2, C-5) would be shifted further downfield.

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a weak or absent molecular ion peak (M⁺ at m/z 164) due to the facile loss of water and other small fragments from the polyhydroxylated structure. Key fragmentation pathways would involve cleavage of the C-C bonds of the ring and the loss of hydroxymethyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. C-H stretching vibrations would be observed around 2900 cm⁻¹, and the C-O stretching and O-H bending vibrations would produce a complex fingerprint region between 1450 and 1000 cm⁻¹.

Biological Role and Applications

2,5-Anhydro-D-glucitol is recognized primarily for its biological activity after intracellular modification. It is known to be a fungal phytotoxin produced by isolates of Fusarium solani.

Mechanism of Action

The phytotoxicity of 2,5-anhydro-D-glucitol is not direct. Its mechanism of action requires bioactivation via enzymatic phosphorylation by host glycolytic kinases. This process converts it into 2,5-anhydro-D-glucitol-1,6-diphosphate . This phosphorylated analog acts as a competitive inhibitor of fructose-1,6-bisphosphate (FBP) aldolase , a critical enzyme in the glycolysis and gluconeogenesis pathways. By inhibiting this enzyme, the molecule disrupts central carbon metabolism, leading to cellular toxicity. The diphosphate (B83284) form has also been reported as a limited stimulator of yeast Pyruvate Kinase.

Applications in Drug Development

The unique furanoid scaffold of 2,5-anhydro-D-glucitol makes it an attractive starting material for the synthesis of novel therapeutic agents. It is utilized as an intermediate for the production of various derivatives, including its phosphate (B84403) esters, which are essential for studying enzyme kinetics and designing enzyme inhibitors.[5] Furthermore, polymers and derivatives of 2,5-anhydro-D-glucitol have been synthesized and evaluated for biological activities, such as the activation of murine lymphocytes, suggesting potential applications in immunology.

References

An In-Depth Technical Guide to 2,5-Anhydro-D-glucitol: Discovery, Natural Occurrence, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-anhydro-D-glucitol, a naturally occurring sugar alcohol with significant implications in metabolic regulation. This document details its initial discovery, explores its presence across various biological systems, and elucidates its biosynthetic and metabolic pathways. Particular emphasis is placed on quantitative data, detailed experimental protocols for its analysis, and the enzymatic processes governing its formation and activity. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic and diagnostic potential of 2,5-anhydro-D-glucitol and its derivatives.

Discovery and Initial Characterization

The history of anhydro sugars dates back to the early 20th century, with the synthesis of 1,2-anhydro-α-D-glucopyranose triacetate by Brigl in 1922 being a notable early milestone in the field. However, the specific discovery of 2,5-anhydro-D-glucitol as a natural product is more recent. It was identified as a phytotoxin produced by the fungus Fusarium solani. This discovery highlighted its potential role in plant-pathogen interactions and spurred further investigation into its biological activities.

Natural Occurrence

2,5-Anhydro-D-glucitol has been identified in a limited number of biological sources, with its presence in the fungus Fusarium solani being the most well-documented. In addition to its fungal origin, it is also found endogenously in the human body.[1]

Table 1: Quantitative Occurrence of 2,5-Anhydro-D-glucitol in Biological Systems

| Organism/Tissue | Concentration/Amount | Reference |

| Fusarium solani (NRRL 18883) | 1.6 mM (I50 for root growth inhibition) | [2] |

| Human Body | Present (produced from D-glucose) | [1] |

Note: Quantitative data on the natural abundance of 2,5-anhydro-D-glucitol in a wide range of organisms is currently limited in the scientific literature.

Biosynthesis and Metabolism

The formation and metabolic fate of 2,5-anhydro-D-glucitol are intrinsically linked to central carbohydrate metabolism. In humans, it is synthesized from D-glucose through the action of the enzyme aldose reductase.[1] This pathway represents a branch of the polyol pathway, which is typically associated with the conversion of glucose to sorbitol.

Biosynthetic Pathway

The enzymatic conversion of D-glucose to 2,5-anhydro-D-glucitol is a key step in its endogenous production.

Figure 1: Biosynthesis of 2,5-Anhydro-D-glucitol from D-Glucose.

Metabolic Significance and Signaling Pathway

Upon its formation, 2,5-anhydro-D-glucitol can be phosphorylated by glycolytic kinases to form 2,5-anhydro-D-glucitol-1,6-diphosphate. This phosphorylated derivative acts as a competitive inhibitor of fructose-1,6-bisphosphate aldolase, a critical enzyme in the glycolytic pathway.[2][3] This inhibition disrupts the normal flow of glycolysis, highlighting a potential mechanism for the phytotoxic effects of 2,5-anhydro-D-glucitol and its role in metabolic regulation.

Figure 2: Metabolic bioactivation and inhibitory action of 2,5-Anhydro-D-glucitol.

Experimental Protocols

Accurate quantification of 2,5-anhydro-D-glucitol in biological matrices is essential for understanding its physiological and pathological roles. While specific, validated protocols for 2,5-anhydro-D-glucitol are not widely published, methods developed for its isomers and other anhydro sugars can be adapted.

Enzymatic Assay

An enzymatic assay for 2,5-anhydro-D-glucitol can be developed based on its phosphorylation by fructokinase. The resulting ADP can be measured using a coupled enzyme system.[4]

Protocol Outline:

-

Sample Preparation: Deproteinize biological samples (e.g., plasma, tissue homogenates) using methods such as trichloroacetic acid precipitation. Remove interfering glucose by pre-treatment with glucose oxidase.[4]

-

Enzymatic Reaction:

-

Incubate the prepared sample with a reaction mixture containing:

-

Fructokinase

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase

-

Lactate dehydrogenase

-

NADH

-

-

-

Detection: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of NADH oxidation is proportional to the amount of ADP produced, which in turn is stoichiometric with the initial amount of 2,5-anhydro-D-glucitol.

Figure 3: Workflow for the enzymatic quantification of 2,5-Anhydro-D-glucitol.

Chromatographic Methods (GC-MS and HPLC)

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) offer high sensitivity and specificity for the quantification of carbohydrates. These methods typically involve a derivatization step to improve volatility and detection.

4.2.1. GC-MS Protocol Outline:

-

Extraction: Extract 2,5-anhydro-D-glucitol from the biological matrix using a suitable solvent system.

-

Derivatization: Convert the hydroxyl groups to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. This can be achieved by reacting the dried extract with a mixture of pyridine, hexamethyldisilazane (B44280) (HMDS), and trimethylchlorosilane (TMCS).

-

GC-MS Analysis:

-

Column: A non-polar column, such as a DB-5, is typically used.

-

Temperature Program: A temperature gradient is employed to separate the derivatized analytes.

-

Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

-

4.2.2. HPLC Protocol Outline:

-

Extraction and Cleanup: Similar to GC-MS, extract the analyte and clean up the sample to remove interfering substances.

-

Derivatization: For UV or fluorescence detection, derivatize 2,5-anhydro-D-glucitol with a chromophore or fluorophore. For example, derivatization with benzoic acid allows for fluorescence detection.

-

HPLC Analysis:

-

Column: A column suitable for carbohydrate analysis, such as an amide-based column, is used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., acetate (B1210297) buffer) is a common mobile phase.

-

Detection: UV or fluorescence detection is used, depending on the derivatizing agent.

-

Future Perspectives

The study of 2,5-anhydro-D-glucitol is an emerging field with considerable potential. Its role as a metabolic regulator, particularly its ability to inhibit glycolysis, makes it an interesting candidate for further investigation in the context of diseases characterized by altered glucose metabolism, such as cancer. The development of specific and sensitive analytical methods will be crucial for accurately determining its concentration in various biological systems and for elucidating its precise physiological and pathological roles. Further research into its natural distribution may reveal other organisms that produce this unique sugar alcohol and provide insights into its ecological significance. The development of potent and specific inhibitors of aldose reductase could also modulate the endogenous levels of 2,5-anhydro-D-glucitol, offering a potential therapeutic strategy.

References

An In-depth Technical Guide on the Biological Significance of 2,5-Anhydro-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-D-glucitol (2,5-AG) is a fructose (B13574) analog that has garnered significant interest in biomedical research due to its profound effects on carbohydrate metabolism. This technical guide provides a comprehensive overview of the biological significance of 2,5-AG, with a particular focus on its mechanism of action as an inhibitor of gluconeogenesis and glycogenolysis. Through its phosphorylated metabolites, 2,5-AG modulates the activity of key regulatory enzymes in these pathways, including fructose-1,6-bisphosphatase. This document details the molecular interactions of 2,5-AG and its derivatives, summarizes quantitative data on its biochemical effects, and provides illustrative signaling pathways and experimental workflows. The potential therapeutic applications of 2,5-AG and its analogs in metabolic diseases such as type 2 diabetes are also explored, offering valuable insights for researchers and professionals in drug development.

Introduction

Carbohydrate metabolism is a cornerstone of cellular bioenergetics, and its dysregulation is a hallmark of numerous metabolic diseases, most notably type 2 diabetes. A key therapeutic strategy in managing diabetes is the control of excessive endogenous glucose production, which is primarily driven by the pathways of gluconeogenesis and glycogenolysis in the liver.[1][2][3] 2,5-Anhydro-D-glucitol (2,5-AG) and its structural isomer, 2,5-anhydro-D-mannitol (2,5-AM), are fructose analogs that have been instrumental as research tools to understand and pharmacologically target these pathways.[4][5]

This guide focuses on the biological significance of 2,5-anhydro-D-glucitol, an intermediate in the production of its phosphate (B84403) derivatives.[6] While much of the foundational research has been conducted with the more readily available analog, 2,5-anhydro-D-mannitol, the mechanistic insights gained are largely applicable to 2,5-anhydro-D-glucitol due to their structural similarities and shared metabolic fates. This document will clearly distinguish between the two where necessary, while presenting a cohesive picture of the biological activities of this class of compounds.

It is also important to differentiate 2,5-anhydro-D-glucitol from 1,5-anhydro-D-glucitol (1,5-AG), a clinically utilized biomarker for short-term glycemic control.[7][8][9][10][11][12][13] Unlike 2,5-AG, which is a pharmacological agent, 1,5-AG is a naturally occurring polyol whose serum levels are inversely correlated with urinary glucose excretion.[8][9]

Mechanism of Action

The biological effects of 2,5-anhydro-D-glucitol are not exerted by the parent molecule itself, but rather by its phosphorylated derivatives, which are formed intracellularly. Upon entering cells, particularly hepatocytes, 2,5-AG is phosphorylated to 2,5-anhydro-D-glucitol-1-phosphate and subsequently to 2,5-anhydro-D-glucitol-1,6-bisphosphate.[14][15] These phosphorylated metabolites act as mimics of endogenous sugar phosphates, thereby modulating the activity of key enzymes in carbohydrate metabolism.

Inhibition of Gluconeogenesis

The primary and most studied effect of 2,5-anhydro-D-glucitol and its analogs is the potent inhibition of gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose.[15][16][17][18][19] This inhibition is achieved through the allosteric regulation of critical gluconeogenic enzymes.

-

Fructose-1,6-bisphosphatase (FBPase): 2,5-anhydro-D-glucitol-1,6-bisphosphate is a noncompetitive inhibitor of rat liver fructose-1,6-bisphosphatase.[14] FBPase is a rate-limiting enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][20] By inhibiting FBPase, 2,5-AG-1,6-bisphosphate effectively blocks a key step in the gluconeogenic pathway. In contrast, the mannitol (B672) analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate, acts as a competitive inhibitor of FBPase.[14]

Modulation of Glycolysis

In addition to inhibiting glucose production, the phosphorylated metabolites of 2,5-anhydro-D-glucitol also influence glycolysis, the pathway that breaks down glucose.

-

Pyruvate (B1213749) Kinase: 2,5-anhydro-D-glucitol-1,6-bisphosphate is a weak activator of pyruvate kinase.[14] Pyruvate kinase catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (B93156) to pyruvate. The activation of pyruvate kinase by the mannitol analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate, is much more pronounced and is comparable to the activation by the natural allosteric activator, fructose-1,6-bisphosphate.[14][21] This activation of pyruvate kinase contributes to an increase in lactate (B86563) formation from gluconeogenic precursors.[15][16]

Effects on Glycogenolysis

2,5-anhydro-D-mannitol has been shown to inhibit glycogenolysis, the breakdown of glycogen (B147801) to glucose, in hepatocytes.[15] This effect is mediated by its phosphorylated derivatives. 2,5-anhydro-D-mannitol-1-phosphate inhibits rat liver glycogen phosphorylase, a key enzyme in glycogenolysis.[15]

Signaling Pathways and Metabolic Regulation

The metabolic effects of 2,5-anhydro-D-glucitol are a direct consequence of the interactions of its phosphorylated metabolites with key enzymes in carbohydrate metabolism. The following diagram illustrates the central role of 2,5-AG in modulating these pathways.

Quantitative Data

The following tables summarize the key quantitative data regarding the biochemical effects of 2,5-anhydro-D-glucitol and its analog, 2,5-anhydro-D-mannitol, and their phosphorylated derivatives.

Table 1: Enzyme Inhibition and Activation Constants

| Compound | Enzyme | Organism/Tissue | Effect | Constant (Apparent) | Reference |

| 2,5-Anhydro-D-glucitol-1,6-bisphosphate | Fructose-1,6-bisphosphatase | Rat Liver | Noncompetitive Inhibition | - | [14] |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Fructose-1,6-bisphosphatase | Rabbit Liver | Inhibition | Ki = 3.6 ± 0.3 µM | [15] |

| 2,5-Anhydro-D-mannitol-1-phosphate | Glycogen Phosphorylase | Rat Liver | Inhibition | Ki = 0.66 ± 0.09 mM | [15] |

| 2,5-Anhydro-D-mannitol-1-phosphate | Phosphoglucomutase | Rat Liver | Inhibition | Ki = 2.8 ± 0.2 mM | [15] |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Pyruvate Kinase | Rabbit Liver | Activation | Kα = 9.5 ± 0.9 µM | [15] |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Phosphoglucomutase | Rat Liver | Alternative Activator | Kα = 7.0 ± 0.5 µM | [15] |

Table 2: In Vivo Effects of 2,5-Anhydro-D-mannitol

| Animal Model | Dose | Effect | Magnitude of Effect | Reference |

| Fasting Mice | 100-200 mg/kg | Decreased blood glucose | 17-58% reduction | [15] |

| Fasting Rats | 100-200 mg/kg | Decreased blood glucose | 17-58% reduction | [15] |

| Streptozotocin-diabetic Mice | 100-200 mg/kg | Decreased blood glucose | 17-58% reduction | [15] |

| Genetically diabetic db/db Mice | 100-200 mg/kg | Decreased blood glucose | 17-58% reduction | [15] |

| Genetically diabetic (db/db) mice | 320 mg/kg | Reversed hyperglycemia | Complete reversal | [22] |

| Streptozotocin-treated +/+ mice | 320 mg/kg | Reversed hyperglycemia | Partial reversal | [22] |

| Normal Mice | 32 nmol/kg (GLP-1) + 0.5 µmol/kg (2,5-AM) | Lowered plasma glucose | Additive effect | [23] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. While specific, step-by-step protocols are not available in the cited abstracts, the following provides an outline of the methodologies used in key experiments.

In Vitro Enzyme Assays

Objective: To determine the effect of 2,5-anhydro-D-glucitol and its phosphorylated derivatives on the activity of key metabolic enzymes.

General Procedure:

-

Enzyme Preparation: Purify the enzyme of interest (e.g., Fructose-1,6-bisphosphatase, Pyruvate Kinase) from a relevant source (e.g., rat liver).

-

Assay Mixture: Prepare a reaction mixture containing the enzyme, its substrate(s), and any necessary cofactors in a suitable buffer.

-

Initiation of Reaction: Initiate the reaction by adding the substrate or the enzyme.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

-

Measurement of Activity: Measure the rate of product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Inhibition/Activation Studies: Repeat the assay in the presence of varying concentrations of the inhibitor or activator (e.g., 2,5-anhydro-D-glucitol-1,6-bisphosphate) to determine Ki or Kα values.

Coupled Assay for Fructokinase and Hexokinase Activity: [24]

-

This method measures the ADP formed during the phosphorylation of fructose analogs.

-

The ADP produced is used in a coupled reaction with pyruvate kinase and lactate dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Hepatocyte Isolation and Incubation

Objective: To study the metabolic effects of 2,5-anhydro-D-glucitol in intact liver cells.

General Procedure:

-

Hepatocyte Isolation: Isolate hepatocytes from fasted or fed rats using collagenase perfusion.

-

Cell Culture: Incubate the isolated hepatocytes in a suitable medium (e.g., Krebs-Henseleit bicarbonate buffer) under controlled conditions (temperature, atmosphere).

-

Treatment: Add 2,5-anhydro-D-glucitol or other compounds of interest to the incubation medium.

-

Metabolic Assays: At various time points, measure key metabolic parameters such as:

-

Gluconeogenesis: Measure the rate of glucose production from various precursors (e.g., lactate, pyruvate, glycerol).

-

Glycogenolysis: Measure the rate of glucose production from endogenous glycogen.

-

Glycolysis: Measure the rate of lactate and pyruvate production.

-

Metabolite Concentrations: Measure the intracellular concentrations of key metabolic intermediates (e.g., fructose-1,6-bisphosphate, phosphoenolpyruvate) using techniques like mass spectrometry.

-

In Vivo Animal Studies

Objective: To evaluate the systemic effects of 2,5-anhydro-D-glucitol on glucose homeostasis in animal models of health and disease.

General Procedure:

-

Animal Models: Utilize relevant animal models, such as normal fasting mice, streptozotocin-induced diabetic mice, or genetically diabetic mice (e.g., db/db mice).

-

Compound Administration: Administer 2,5-anhydro-D-glucitol via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Biochemical Analysis: Measure key blood parameters, including:

-

Blood glucose levels.

-

Plasma insulin (B600854) levels.

-

Other metabolic markers (e.g., ketone bodies, free fatty acids).

-

-

Tissue Analysis: At the end of the experiment, tissues such as the liver can be collected for analysis of enzyme activities and metabolite concentrations.

Therapeutic Potential and Future Directions

The ability of 2,5-anhydro-D-glucitol and its analogs to inhibit hepatic glucose production makes them attractive candidates for the development of novel anti-diabetic therapies. By targeting FBPase, a key rate-limiting enzyme in gluconeogenesis, these compounds offer a direct mechanism for reducing hyperglycemia in type 2 diabetes.[2]

Furthermore, the structural scaffold of 2,5-anhydro-D-glucitol is being explored for the development of targeted drug delivery systems. For instance, it has been used as a targeting moiety for the GLUT5 transporter, which is overexpressed in certain types of cancer, to deliver cytotoxic agents specifically to cancer cells.[25][26]

Future research in this area will likely focus on:

-

Development of more potent and selective inhibitors: Synthesizing and screening new analogs of 2,5-anhydro-D-glucitol to improve their inhibitory activity and selectivity for FBPase.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize their drug-like properties.

-

Clinical trials: Evaluating the safety and efficacy of promising candidates in human clinical trials for the treatment of type 2 diabetes and potentially other metabolic disorders.

-

Targeted drug delivery: Further exploring the use of the 2,5-anhydro-D-glucitol scaffold for the targeted delivery of therapeutic agents to specific cell types.

Conclusion

2,5-Anhydro-D-glucitol and its related compounds are powerful tools for dissecting the regulation of carbohydrate metabolism and hold significant promise for the development of novel therapeutics. Their ability to inhibit hepatic glucose production through the modulation of key metabolic enzymes provides a direct and effective mechanism for controlling hyperglycemia. As our understanding of the intricate network of metabolic pathways continues to grow, the targeted approach offered by these fructose analogs will undoubtedly play a crucial role in the future of metabolic disease research and drug development.

References

- 1. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Gluconeogenesis - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Serum 1,5-Anhydroglucitol Serves as An Additional Biomarker for Diagnosing and Monitoring Type 2 Diabetes: Vietnamese Cohort | Le | Journal of Health Science and Medical Research [jhsmr.org]

- 8. Plasma 1,5-anhydro-D-glucitol as new clinical marker of glycemic control in NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Enzymatic quantification of 1,5-anhydro-D-glucitol: evaluation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Frontiers | The clinical impact of serum 1,5-anhydro-D-glucitol levels on coronary artery calcification and adverse outcomes assessed by coronary optical coherence tomography in diabetic patients [frontiersin.org]

- 13. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Differential hypoglycemic effect of 2,5-anhydro-D-mannitol, a putative gluconeogenesis inhibitor, in genetically diabetic (db/db) and streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of GLP-1 and 2,5-anhydro-D-mannitol on insulin secretion and plasma glucose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

2,5-anhydro-D-glucitol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-anhydro-D-glucitol, a significant molecule with diverse biological activities. This document details its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. Furthermore, it delves into established synthesis methodologies, its role as a phytotoxin, its impact on lymphocyte activation, and critically, the mechanism of action of its phosphorylated derivative as an inhibitor of the key glycolytic enzyme, fructose-1,6-bisphosphate aldolase (B8822740). This guide is intended to be a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development, offering detailed experimental protocols and structured data presentation to facilitate further investigation and application of this compound.

Chemical and Physical Properties

2,5-anhydro-D-glucitol is a cyclic polyol, a structural analog of fructose. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 27826-73-9[1] |

| Molecular Formula | C₆H₁₂O₅ |

| Molecular Weight | 164.16 g/mol [1] |

| Appearance | Colorless Syrup |

| Melting Point | 56-57 °C |

| Boiling Point | 416.2 °C at 760 mmHg |

| Density | 1.48 g/cm³ |

| Solubility | Slightly soluble in methanol (B129727) and water |

Synthesis of 2,5-anhydro-D-glucitol

The synthesis of 2,5-anhydro-D-glucitol has been approached through several synthetic routes, most notably from D-mannitol and D-glucosamine.

Synthesis from D-Mannitol

A common method involves the acid-catalyzed cyclization of D-mannitol. This process typically requires a strong acid and heat to promote the intramolecular dehydration and subsequent ring formation.

Experimental Protocol: Synthesis of 2,5-anhydro-D-mannitol from D-mannitol (Illustrative)

This protocol is a generalized representation based on literature descriptions and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-mannitol in a suitable solvent (e.g., water or an aqueous acidic solution).

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) to the solution.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Workup: After completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).

-

Purification: The aqueous solution is typically concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 2,5-anhydro-D-glucitol.

Synthesis from D-Glucosamine

Another established method involves the deamination and reduction of D-glucosamine. This two-step process first converts the amino sugar to an anhydro-aldehyde intermediate, which is then reduced to the final product.

Experimental Protocol: Synthesis of 2,5-anhydro-D-mannitol from D-Glucosamine (Illustrative)

This protocol is a generalized representation based on literature descriptions and should be optimized for specific laboratory conditions.

Step 1: Deamination of D-Glucosamine

-

Dissolve D-glucosamine hydrochloride in deionized water and cool the solution in an ice bath.

-

Add a solution of sodium nitrite (B80452) dropwise to the stirred reaction mixture. The reaction generates nitrous acid in situ, which leads to deamination and ring contraction to form 2,5-anhydro-D-mannose.

-

Monitor the reaction by TLC.

Step 2: Reduction to 2,5-anhydro-D-glucitol

-

To the aqueous solution of 2,5-anhydro-D-mannose, add a reducing agent such as sodium borohydride (B1222165) in small portions.

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

-

Neutralize any excess reducing agent by the careful addition of an acid (e.g., acetic acid).

-

The product can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Biological Activity and Mechanism of Action

2,5-anhydro-D-glucitol exhibits a range of biological effects, with its primary mechanism of action being contingent on its intracellular phosphorylation.

Inhibition of Fructose-1,6-bisphosphate Aldolase

The most well-characterized biological role of 2,5-anhydro-D-glucitol is as a precursor to a potent inhibitor of glycolysis. In vivo, it is phosphorylated by glycolytic kinases to form 2,5-anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-bisP). This phosphorylated derivative acts as a competitive inhibitor of fructose-1,6-bisphosphate aldolase, a crucial enzyme in the glycolytic pathway.

The inhibition of aldolase disrupts the conversion of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, thereby halting glycolysis.

Quantitative Data for Aldolase Inhibition

| Compound | Parameter | Value | Organism/Enzyme Source |

| AhG-1,6-bisP | IC₅₀ | 570 µM | Plant |

| AhG-1,6-bisP | Kᵢ | 103 µM | Plant |

Experimental Protocol: Fructose-1,6-bisphosphate Aldolase Inhibition Assay (Illustrative)

This protocol is a generalized representation and should be adapted based on the specific enzyme source and available reagents.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate fructose-1,6-bisphosphate, and a coupling enzyme system (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) with NADH.

-

Enzyme and Inhibitor: Add a known amount of purified fructose-1,6-bisphosphate aldolase to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of 2,5-anhydro-D-glucitol-1,6-bisphosphate.

-

Initiation and Measurement: Initiate the reaction by adding the substrate (or enzyme). Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. The Kᵢ value can be determined using a Lineweaver-Burk or Dixon plot.

Signaling Pathway of Aldolase Inhibition

Caption: Intracellular phosphorylation of 2,5-anhydro-D-glucitol and subsequent inhibition of aldolase.

Phytotoxicity

2,5-anhydro-D-glucitol has been identified as a natural phytotoxin produced by the fungus Fusarium solani. Its herbicidal activity is a direct consequence of the aldolase inhibition described above. By disrupting glycolysis in plants, it leads to growth inhibition, particularly of the roots.

Experimental Protocol: Phytotoxicity Assay with Lettuce (Lactuca sativa) Seedlings (Illustrative)

This protocol is a generalized representation and should be adapted for specific experimental needs.

-

Preparation of Test Solutions: Prepare a series of dilutions of 2,5-anhydro-D-glucitol in sterile distilled water. A control group with only sterile distilled water should be included.

-

Seed Germination Setup: Place a filter paper in sterile petri dishes and moisten them with the respective test solutions. Place a defined number of lettuce seeds (e.g., 20) in each petri dish.

-

Incubation: Incubate the petri dishes in a controlled environment with appropriate light and temperature conditions for a set period (e.g., 5-7 days).

-

Data Collection: After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.

-

Data Analysis: Compare the measurements of the treated groups with the control group to determine the phytotoxic effects of 2,5-anhydro-D-glucitol. Calculate the concentration that causes 50% inhibition (IC₅₀) for each parameter.

Workflow for Phytotoxicity Assessment

References

Synthesis of 2,5-Anhydro-D-glucitol from D-mannitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,5-anhydro-D-glucitol from D-mannitol. The primary method involves the acid-catalyzed intramolecular dehydration of D-mannitol, a readily available starting material. This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug design, where 2,5-anhydro-D-glucitol serves as a valuable chiral building block.

Core Synthesis Pathway: Acid-Catalyzed Dehydration

The conversion of D-mannitol to 2,5-anhydro-D-glucitol is achieved through an acid-catalyzed intramolecular cyclization. This reaction proceeds by protonation of one of the primary hydroxyl groups of D-mannitol, followed by nucleophilic attack by the hydroxyl group at the C5 position, leading to the formation of a stable five-membered tetrahydrofuran (B95107) ring and the elimination of a water molecule.

While various acid catalysts can be employed, this guide focuses on the use of sulfuric acid, as extensively studied and characterized. The reaction is typically performed in an aqueous solution at elevated temperatures. It is important to note that the acid-catalyzed dehydration of D-mannitol can lead to a mixture of anhydroalditols, including 1,4-anhydro-D-mannitol and the desired 2,5-anhydro-D-glucitol. Reaction conditions can be optimized to favor the formation of the latter.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,5-anhydro-D-glucitol from D-mannitol based on analytical studies. Preparative yields may vary based on the specific isolation and purification techniques employed.

| Parameter | Value | Reference |

| Starting Material | D-Mannitol | |

| Reagent | 3 M Sulfuric Acid | [1] |

| Temperature | 104 °C | [1] |

| Monitoring Technique | 13C NMR Spectroscopy | [1] |

| Major Products | 1,4-anhydro-D-mannitol, 2,5-anhydro-D-glucitol | [1] |

Experimental Protocols

The following experimental protocol is based on the established analytical methodology for the acid-catalyzed dehydration of D-mannitol. Researchers should adapt and optimize these procedures for preparative scale synthesis and based on their specific laboratory conditions and safety protocols.

Materials

-

D-Mannitol

-

Sulfuric Acid (concentrated)

-

Deionized Water

-

Barium Carbonate or other suitable neutralizing agent

-

Solvents for extraction and chromatography (e.g., ethanol (B145695), ethyl acetate)

-

Silica (B1680970) gel for column chromatography

Procedure: Acid-Catalyzed Dehydration of D-Mannitol

-

Reaction Setup: Prepare a 3 M aqueous solution of sulfuric acid. Dissolve D-mannitol in the acidic solution in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: Heat the reaction mixture to 104 °C and maintain this temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or 13C NMR spectroscopy to observe the formation of the anhydro products.[1]

-

Neutralization: After the desired reaction time, cool the mixture to room temperature. Carefully neutralize the excess sulfuric acid by the slow addition of a suitable base, such as barium carbonate, until the pH is neutral. The precipitation of barium sulfate (B86663) will be observed.

-

Filtration: Remove the precipitated salts by filtration through a bed of celite or a similar filter aid. Wash the filter cake with deionized water to ensure complete recovery of the product mixture.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain a syrup containing a mixture of unreacted D-mannitol and the anhydro-D-mannitol isomers.

-

Purification: The separation of 2,5-anhydro-D-glucitol from the product mixture can be achieved by column chromatography on silica gel. The choice of eluent system will depend on the specific composition of the mixture but typically involves a polar solvent system such as a gradient of ethanol in ethyl acetate.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key transformations in the synthesis of 2,5-anhydro-D-glucitol from D-mannitol.

Caption: Acid-catalyzed dehydration of D-Mannitol.

Caption: Purification and Isolation Workflow.

References

A Technical Guide to the Research Applications of 2,5-Anhydro-D-glucitol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-D-glucitol, a stable analog of the furanose form of fructose (B13574), and its related derivatives represent a versatile class of molecules with significant potential in biomedical research and drug development. Their structural mimicry of natural sugars allows for interaction with key metabolic enzymes and transporters, leading to a range of biological activities. This technical guide provides a comprehensive overview of the research applications of 2,5-anhydro-D-glucitol and its analogs, with a focus on their role as inhibitors of gluconeogenesis and glycogenolysis, their therapeutic potential in metabolic diseases such as type 2 diabetes, their use as probes for studying sugar transport, and their application as scaffolds for the development of pharmacological chaperones. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a resource for researchers in the field.

Introduction

Carbohydrate analogs are invaluable tools in chemical biology and medicinal chemistry for elucidating and modulating the activity of enzymes and transporters involved in carbohydrate metabolism. 2,5-Anhydro-D-glucitol and its stereoisomer, 2,5-anhydro-D-mannitol, are fructose analogs that have garnered considerable interest due to their ability to be phosphorylated in vivo, leading to metabolites that allosterically regulate key metabolic pathways. This guide explores the synthesis, mechanisms of action, and diverse research applications of these compounds and their derivatives, including iminosugar variants.

Core Applications and Mechanisms of Action

The primary research applications of 2,5-anhydro-D-glucitol and its analogs stem from their metabolic conversion to phosphorylated derivatives that interfere with normal carbohydrate metabolism.

Inhibition of Gluconeogenesis and Glycogenolysis

The most well-documented application of these compounds, particularly 2,5-anhydro-D-mannitol, is the inhibition of hepatic glucose production.[1][2][3]

-

Mechanism: In hepatocytes, 2,5-anhydro-D-mannitol is phosphorylated by fructokinase and phosphofructokinase to yield 2,5-anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) and 2,5-anhydro-D-mannitol-1,6-bisphosphate (2,5-AM-1,6-BP).[1][4]

-

Fructose-1,6-bisphosphatase (FBPase) Inhibition: 2,5-AM-1,6-BP is a potent inhibitor of FBPase, a rate-limiting enzyme in gluconeogenesis.[1][5] This inhibition reduces the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, thereby blocking glucose synthesis.[2][3]

-

Glycogen (B147801) Phosphorylase Inhibition: 2,5-AM-1-P inhibits glycogen phosphorylase, the key enzyme in glycogenolysis, thereby reducing the breakdown of glycogen to glucose.[1][6]

-

Pyruvate (B1213749) Kinase Activation: 2,5-AM-1,6-BP can act as an allosteric activator of pyruvate kinase, which shifts the metabolic flux from gluconeogenesis towards glycolysis.[1][2]

-

This multi-target mechanism makes these compounds effective hypoglycemic agents in various animal models of diabetes.[1][5]

Probing Fructose Transporter (GLUT5) Activity

2,5-Anhydro-D-mannitol and its derivatives, particularly at the C-1 and C-3 positions, serve as valuable molecular probes for studying the structure and function of the fructose-specific transporter GLUT5, which is overexpressed in certain cancers.[7][8]

-

Mechanism: These analogs act as competitive inhibitors of fructose uptake. By modifying the anhydro-mannitol scaffold with fluorescent tags (e.g., NBD) or for radiolabeling, researchers can quantify transporter activity and screen for novel inhibitors.[7][9]

Pharmacological Chaperones for Gaucher Disease

Iminosugar derivatives, such as 2,5-anhydro-2,5-imino-d-glucitol, have been investigated as pharmacological chaperones for Gaucher disease.[10][11]

-

Mechanism: Gaucher disease is caused by mutations in the glucocerebrosidase (GC) enzyme, leading to its misfolding and degradation. Pharmacological chaperones are small molecules that bind to the misfolded enzyme in the endoplasmic reticulum, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby increasing residual enzyme activity.[11]

Quantitative Data Summary

The biological activity of 2,5-anhydro-D-glucitol analogs has been quantified in various assays. The following tables summarize key findings.

Table 1: Inhibition of Enzymes Involved in Carbohydrate Metabolism by 2,5-Anhydro-D-mannitol Metabolites

| Metabolite | Target Enzyme | Species | Inhibition Constant (Ki) | Activation Constant (Kα) | Reference(s) |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Fructose-1,6-bisphosphatase | Rabbit Liver | 3.6 ± 0.3 µM | - | [1] |

| 2,5-Anhydro-D-mannitol-1-phosphate | Glycogen Phosphorylase α | Rat Liver | 0.66 ± 0.09 mM | - | [1] |

| 2,5-Anhydro-D-mannitol-1-phosphate | Phosphoglucomutase | Rat Liver | 2.8 ± 0.2 mM | - | [1] |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Pyruvate Kinase | Rabbit Liver | - | 9.5 ± 0.9 µM | [1] |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Pyruvate Kinase (Yeast) | Yeast | - | Excellent activator | [12] |

| 2,5-Anhydro-D-glucitol-1,6-diphosphate | Pyruvate Kinase (Yeast) | Yeast | - | Limited stimulator | [12] |

Table 2: In Vitro and In Vivo Effects of 2,5-Anhydro-D-mannitol

| Application | Model System | Dosage/Concentration | Observed Effect | Reference(s) |

| Gluconeogenesis Inhibition | Isolated Rat Hepatocytes | 1 mM | Inhibition of gluconeogenesis from alanine, lactate, and pyruvate. | [1] |

| Gluconeogenesis Inhibition | Chicken Embryo Hepatocytes | IC50 = 6 mM (from lactate) | 50% inhibition of gluconeogenesis. | [13] |

| Hypoglycemic Effect | Fasting mice, rats, diabetic mice | 100-200 mg/kg | 17-58% decrease in blood glucose. | [1] |

| Hypoglycemic Effect | Normal Mice | 0.5 µmol/kg (i.v.) | Plasma glucose reduced from 7.3 to 5.6 mmol/l. | [14] |

| Food Intake | Rats (diurnal fast) | 50-800 mg/kg (p.o.) | Dose-related increase in food intake. | [15][16] |

Table 3: Inhibition of GLUT5 by 2,5-Anhydro-D-mannitol Derivatives

| Compound | Assay | Cell Line | Inhibition Constant (IC50 / Ki) | Reference(s) |

| 2,5-Anhydro-D-mannitol | GLUT5 Transport | - | Ki = 12.6 mM | [9] |

| 1-Deoxy-1-fluoro-2,5-anhydro-mannitol | 6-[18F]FDF Uptake Inhibition | EMT6 | ~20 mM | [7] |

| D-Fructose (for comparison) | 6-[18F]FDF Uptake Inhibition | EMT6 | ~300 mM | [7] |

| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | Competitive Inhibition | MCF7 | Ki = 2.3–2.7 mM | [7] |

Experimental Protocols

Synthesis of 2,5-Anhydro-D-glucitol via Intramolecular Cyclization

This protocol describes a microwave-assisted synthesis from a D-mannitol derivative.[13]

Workflow Diagram:

References

- 1. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of the activation of rat liver pyruvate kinase by fructose 1,6-diphosphate and methods for characterizing hysteretic transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential hypoglycemic effect of 2,5-anhydro-D-mannitol, a putative gluconeogenesis inhibitor, in genetically diabetic (db/db) and streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isofagomine- and 2,5-anhydro-2,5-imino-D-glucitol-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of GLP-1 and 2,5-anhydro-D-mannitol on insulin secretion and plasma glucose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

2,5-Anhydro-D-glucitol as a Fructose Analogue: A Technical Guide for Researchers

Executive Summary: 2,5-Anhydro-D-glucitol is a structural analogue of the furanose form of fructose (B13574). This guide provides a comprehensive overview of its role as a research tool to investigate fructose metabolism and its downstream effects. By mimicking fructose, 2,5-anhydro-D-glucitol enters metabolic pathways where it is phosphorylated. Its metabolites, particularly the bisphosphate form, act as potent inhibitors of key glycolytic and gluconeogenic enzymes, thereby disrupting carbohydrate metabolism. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides standardized experimental protocols, and visualizes the relevant biochemical pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals exploring fructose metabolism, metabolic disorders, and novel therapeutic targets.

Introduction

Fructose consumption has increased significantly, with mounting evidence linking excessive intake to metabolic disorders. Understanding the intricate pathways of fructose metabolism is crucial for developing effective therapeutic strategies. Fructose analogues, such as 2,5-anhydro-D-glucitol (AhG), serve as invaluable tools in this endeavor. AhG is a stable cyclic polyol, structurally similar to β-D-fructofuranose, which allows it to be recognized and processed by enzymes that metabolize fructose.

Unlike fructose, however, the phosphorylated metabolites of 2,5-anhydro-D-glucitol cannot be cleaved by aldolase (B8822740), leading to the inhibition of glycolysis and gluconeogenesis. This property allows researchers to probe the roles of specific enzymes and metabolic fluxes in a controlled manner.

Chemical Properties of 2,5-Anhydro-D-glucitol:

-

Appearance: Colourless Syrup[3]

Mechanism of Action

The primary mechanism of 2,5-anhydro-D-glucitol involves its bioactivation through phosphorylation by host cell enzymes, leading to the inhibition of a key enzyme in carbohydrate metabolism.

Metabolic Activation

Similar to fructose, 2,5-anhydro-D-glucitol is a substrate for glycolytic kinases such as fructokinase and hexokinase.[4][5] These enzymes phosphorylate it, first to 2,5-anhydro-D-glucitol-1-phosphate (AhG-1-P) and subsequently to 2,5-anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-bisP).[4] Because the parent molecule is symmetrical, the initial phosphorylation product can be considered an analogue of both fructose-1-phosphate (B91348) and fructose-6-phosphate.[6]

Enzyme Inhibition

The key inhibitory action occurs after the second phosphorylation. The resulting molecule, AhG-1,6-bisP, acts as a potent inhibitor of Fructose-1,6-bisphosphate (FBP) aldolase.[4] While AhG-1,6-bisP can bind to the catalytic site of aldolase in a manner similar to the natural substrate (Fructose-1,6-bisphosphate), it lacks the critical hydroxyl group at the C2 position. This structural difference prevents the cleavage of the molecule into triose phosphates, effectively halting the glycolytic and gluconeogenic pathways at this step.[4]

The related analogue, 2,5-anhydro-D-mannitol-1,6-P2, has been shown to be a competitive inhibitor of rat liver fructose 1,6-bisphosphatase, a key regulatory enzyme in gluconeogenesis.[7]

Caption: Bioactivation of 2,5-anhydro-D-glucitol and inhibition of FBP Aldolase.

Quantitative Data

The effects of 2,5-anhydro-D-glucitol and its related analogue, 2,5-anhydro-D-mannitol, have been quantified in various experimental systems.

Table 1: Enzyme Inhibition Data

This table summarizes the inhibitory effects of phosphorylated fructose analogues on key metabolic enzymes.

| Analogue | Target Enzyme | Inhibition Type | Kᵢ Value | I₅₀ Value | Source |

| AhG-1,6-bisP | Fructose-1,6-bisphosphate Aldolase | Competitive | 103 µM | 570 µM | [4] |

| 2,5-Anhydro-D-mannitol-1,6-P₂ | Fructose 1,6-bisphosphatase | Competitive | - | - | [7] |

| 2,5-Anhydro-D-glucitol-1,6-P₂ | Fructose 1,6-bisphosphatase | Noncompetitive | - | - | [7] |

Table 2: Effects on Gluconeogenesis in Isolated Rat Hepatocytes

This table details the concentration of 2,5-anhydro-D-mannitol required for 50% inhibition of glucose production from various substrates.

| Gluconeogenic Substrate | IC₅₀ of 2,5-Anhydro-D-mannitol | Source |

| Lactate (B86563) + Pyruvate | < 0.1 mM | [6][8] |

| Dihydroxyacetone | ~0.15 mM | [6][8] |

| Glycerol | ~0.5 mM | [6][8] |

| Sorbitol | ~1.0 mM | [6][8] |

| Fructose | > 2.0 mM | [6][8] |

Table 3: In Vivo Metabolic Effects of Fructose Analogues in Rodents

This table presents the physiological effects observed following the administration of fructose analogues to rodents.

| Analogue | Species | Dose & Route | Effect | Magnitude of Change | Source |

| 2,5-Anhydro-D-mannitol | Mouse | 0.5 µmol/kg (iv) | Plasma Glucose | ↓ to 5.6 ± 0.3 mmol/l (vs 7.3 ± 0.4 in controls) | [9] |

| 2,5-Anhydro-D-mannitol | Mouse | 0.5 µmol/kg (iv) | GLP-1 Stimulated Insulin (B600854) | Abolished the increase | [9] |

| 2,5-Anhydro-D-mannitol | Rat | 200 mg/kg (po) | Plasma Glucose | ↓ Decreased | [10] |

| 2,5-Anhydro-D-mannitol | Rat | 50-800 mg/kg (po) | Food Intake (2h) | Dose-related increase | [10][11] |

Experimental Protocols

Detailed methodologies are critical for the reproducible study of fructose analogues.

Isolation and Incubation of Rat Hepatocytes

This protocol is adapted from studies investigating the effects of fructose analogues on hepatic gluconeogenesis.[6][8][12]

-

Animal Preparation: Male Sprague-Dawley rats (200-250g), fasted for 24 hours, are used.

-

Anesthesia: Anesthetize the rat with an appropriate agent (e.g., intraperitoneal pentobarbital).

-

Liver Perfusion: Perform a laparotomy and cannulate the portal vein. Perfuse the liver in situ, first with a calcium-free Hanks' buffer to wash out blood, followed by the same buffer containing collagenase (e.g., 0.05%) to digest the liver tissue.

-

Cell Isolation: Once the liver is digested, transfer it to a sterile dish, gently disperse the cells into Krebs-Henseleit bicarbonate buffer, and filter the suspension through nylon mesh to remove undigested tissue.

-

Cell Washing: Centrifuge the cell suspension at low speed (e.g., 50 x g) for 1-2 minutes. Resuspend the pellet in fresh buffer and repeat 2-3 times to purify the hepatocytes.

-

Viability Check: Assess cell viability using Trypan Blue exclusion. A viability of >90% is typically required for experiments.

-

Incubation: Incubate the hepatocytes (e.g., 5-10 mg dry weight/mL) in Krebs-Henseleit buffer in a shaking water bath at 37°C, gassed with 95% O₂ / 5% CO₂.

-

Experiment: Add gluconeogenic substrates (e.g., 10 mM lactate plus 1 mM pyruvate) and various concentrations of 2,5-anhydro-D-glucitol. Take aliquots at specified time points.

-

Analysis: Terminate the reaction (e.g., with perchloric acid) and neutralize the samples. Analyze for glucose production and other metabolites using standard enzymatic assays.

Caption: Typical workflow for studying metabolic effects in isolated hepatocytes.

Fructose-Bisphosphate Aldolase Inhibition Assay

This protocol is based on the methodology used to demonstrate the inhibitory effect of AhG-1,6-bisP.[4]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the coupling enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, and NADH.

-

Enzyme and Inhibitor: Add a known amount of FBP aldolase to the cuvette. For inhibition studies, pre-incubate the aldolase with various concentrations of synthesized AhG-1,6-bisP.

-

Initiate Reaction: Start the reaction by adding the substrate, Fructose-1,6-bisphosphate.

-

Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. The rate of this decrease is proportional to the FBP aldolase activity.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the I₅₀ value (concentration of inhibitor causing 50% reduction in enzyme activity) and the Kᵢ value through appropriate kinetic plots (e.g., Dixon or Lineweaver-Burk).

In Vivo Murine Studies

This protocol is a general representation of studies on the hypoglycemic effects of fructose analogues.[9][13]

-

Animal Model: Use adult mice (e.g., NMRI strain), housed under standard conditions with ad libitum access to food and water.

-

Analogue Preparation: Dissolve 2,5-anhydro-D-mannitol (or glucitol) in sterile saline for injection.

-

Administration: Inject the analogue intravenously (iv) via a tail vein at the desired dose (e.g., 0.5 µmol/kg). Control animals receive a saline injection. For combination studies, co-inject with other agents like GLP-1.

-

Blood Sampling: Collect blood samples at baseline and at various time points post-injection (e.g., 5, 15, 25 minutes) from the retro-orbital plexus or tail vein.

-

Plasma Analysis: Centrifuge the blood to separate plasma. Analyze plasma for glucose concentration using a glucose oxidase method and for insulin levels using a radioimmunoassay (RIA) or ELISA.

-

Statistical Analysis: Compare the mean values between control and treated groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA). A p-value < 0.05 is typically considered significant.

Conclusion and Future Directions

2,5-anhydro-D-glucitol and its related analogues are powerful tools for dissecting the complexities of fructose metabolism. By undergoing metabolic activation to form potent enzyme inhibitors, they provide a means to study the regulation of glycolysis and gluconeogenesis. The quantitative data clearly demonstrate their ability to modulate key enzymes and pathways, resulting in significant physiological effects both in vitro and in vivo.

Future research could focus on using these analogues to:

-

Explore the tissue-specific roles of fructose metabolism (e.g., in the intestine vs. the liver) using targeted delivery systems.[14]

-

Investigate the long-term metabolic consequences of inhibiting specific steps in fructose processing.

-

Serve as lead compounds or structural templates for the development of novel therapeutics for metabolic diseases characterized by aberrant fructose metabolism.

The detailed protocols and data presented in this guide offer a solid foundation for researchers to design and execute rigorous experiments aimed at further elucidating the role of fructose in health and disease.

References

- 1. 2,5-Anhydro-D-glucitol | 27826-73-9 | MA04561 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Cas 27826-73-9,2,5-Anhydro-D-glucitol | lookchem [lookchem.com]

- 4. Bioactivation of the fungal phytotoxin 2,5-anhydro-D-glucitol by glycolytic enzymes is an essential component of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of GLP-1 and 2,5-anhydro-D-mannitol on insulin secretion and plasma glucose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Deletion of fructokinase in the liver or in the intestine reveals differential effects on sugar-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 2,5-anhydro-D-glucitol in biological systems

An In-depth Technical Guide on the Mechanism of Action of 2,5-Anhydro-D-glucitol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Anhydro-D-glucitol is a fructose (B13574) analog that exerts significant effects on carbohydrate metabolism. Its mechanism of action is not direct but relies on its intracellular phosphorylation to active metabolites. This guide details the bioactivation pathway of 2,5-anhydro-D-glucitol, its molecular targets, and its overall impact on key metabolic pathways such as glycolysis, gluconeogenesis, and glycogenolysis. The quantitative data on its enzymatic interactions, detailed experimental protocols for studying its effects, and visual representations of the involved pathways are provided to offer a comprehensive resource for researchers in metabolism and drug development.

Core Mechanism of Action: Bioactivation and Enzymatic Inhibition

The biological activity of 2,5-anhydro-D-glucitol is contingent upon its intracellular conversion to phosphorylated derivatives. This bioactivation is a critical step in its mechanism of action.

Intracellular Phosphorylation

Once inside the cell, 2,5-anhydro-D-glucitol is metabolized by enzymes of the glycolytic pathway. It is first phosphorylated to 2,5-anhydro-D-glucitol-1-phosphate, and subsequently to 2,5-anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-bisP).

Primary Molecular Target: Fructose-1,6-bisphosphate Aldolase (B8822740)

The primary target of the bioactivated form, AhG-1,6-bisP, is fructose-1,6-bisphosphate aldolase , a key enzyme in both glycolysis and gluconeogenesis. AhG-1,6-bisP acts as a competitive inhibitor of this enzyme.[1] The structural similarity of AhG-1,6-bisP to the natural substrate, fructose-1,6-bisphosphate, allows it to bind to the active site of aldolase. However, the absence of a critical hydroxyl group in the inhibitor prevents the catalytic reaction from proceeding, thus blocking the enzyme's function.[1]

Effects on Other Key Metabolic Enzymes

The phosphorylated metabolites of 2,5-anhydro-D-glucitol and its analog, 2,5-anhydro-D-mannitol, also modulate the activity of other crucial enzymes in carbohydrate metabolism:

-

Pyruvate (B1213749) Kinase: The bisphosphate form acts as an allosteric activator of pyruvate kinase, promoting the final step of glycolysis.[2][3]

-

Fructose-1,6-bisphosphatase: This enzyme, essential for gluconeogenesis, is inhibited by the bisphosphate metabolite.[3]

-

Glycogen (B147801) Phosphorylase: The monophosphate form inhibits glycogen phosphorylase, a key enzyme in glycogenolysis.[2][4]

-

Phosphoglucomutase: This enzyme is also inhibited by the monophosphate form.[2]

Quantitative Data: Enzyme Kinetics and Cellular Effects

The following tables summarize the quantitative data on the interaction of phosphorylated 2,5-anhydro-D-glucitol and 2,5-anhydro-D-mannitol with key metabolic enzymes.

Table 1: Inhibition and Activation Constants for Phosphorylated Metabolites

| Metabolite | Enzyme | Organism/Tissue | Effect | Constant Type | Value |

| 2,5-Anhydro-D-glucitol-1,6-bisphosphate | Fructose-1,6-bisphosphate Aldolase | Plant | Inhibition | I50 | 570 µM |

| 2,5-Anhydro-D-glucitol-1,6-bisphosphate | Fructose-1,6-bisphosphate Aldolase | Plant | Inhibition | Ki | 103 µM |

| 2,5-Anhydro-D-mannitol-1-phosphate | Glycogen Phosphorylase | Rat Liver | Inhibition | Ki (apparent) | 0.66 +/- 0.09 mM |

| 2,5-Anhydro-D-mannitol-1-phosphate | Phosphoglucomutase | Rat Liver | Inhibition | Ki (apparent) | 2.8 +/- 0.2 mM |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Pyruvate Kinase | Rabbit Liver | Activation | Ka (apparent) | 9.5 +/- 0.9 µM |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Fructose 1,6-bisphosphatase | Rabbit Liver | Inhibition | Ki (apparent) | 3.6 +/- 0.3 µM |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Phosphoglucomutase | Rat Liver | Activation | Ka (apparent) | 7.0 +/- 0.5 µM |

Table 2: Cellular and In Vivo Effects of 2,5-Anhydro-D-mannitol

| Compound | Model System | Concentration/Dose | Effect |

| 2,5-Anhydro-D-mannitol | Fasting mice, rats, diabetic mice | 100-200 mg/kg | Decreased blood glucose by 17-58% |

| 2,5-Anhydro-D-mannitol | Rats | Not specified | Elevated serum lactate (B86563) by 56% |

| 2,5-Anhydro-D-mannitol | Hepatocytes from fasted rats | 1 mM | Inhibited gluconeogenesis from alanine, lactate, and pyruvate |

| 2,5-Anhydro-D-mannitol | Hepatocytes from fed rats | 1 mM | Markedly inhibited glycogenolysis |

Signaling Pathways and Experimental Workflows

Bioactivation and Target Inhibition Pathway

Caption: Bioactivation of 2,5-anhydro-D-glucitol and its effects on key metabolic enzymes.

Impact on Glycolysis and Gluconeogenesis

Caption: Overall impact of 2,5-anhydro-D-glucitol-1,6-bisP on glycolysis and gluconeogenesis.

General Experimental Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of 2,5-anhydro-D-glucitol.

Fructose-1,6-bisphosphate Aldolase Activity Assay (Coupled Enzyme Assay)

This protocol is based on the principle of a coupled enzymatic reaction where the product of the aldolase reaction is converted in a subsequent reaction that can be monitored spectrophotometrically.

Materials:

-

Triethanolamine (B1662121) buffer (pH 7.6)

-

NADH

-

Fructose-1,6-bisphosphate (substrate)

-

Triosephosphate isomerase/glycerol-3-phosphate dehydrogenase (coupling enzymes)

-

2,5-Anhydro-D-glucitol-1,6-bisphosphate (inhibitor)

-

Purified fructose-1,6-bisphosphate aldolase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing triethanolamine buffer, NADH, and the coupling enzymes.

-

Background Reading: Add the aldolase enzyme to the mixture and monitor the absorbance at 340 nm to establish a baseline rate of NADH oxidation in the absence of substrate.

-

Initiate Reaction: Add fructose-1,6-bisphosphate to start the reaction. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is proportional to the aldolase activity.

-

Inhibition Assay: To determine the inhibitory effect of 2,5-anhydro-D-glucitol-1,6-bisphosphate, repeat the assay with varying concentrations of the inhibitor added to the reaction mixture before the addition of the substrate.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the Ki or I50 value by plotting the reaction velocities against the inhibitor concentrations.

Isolation and Incubation of Primary Rat Hepatocytes

This protocol describes the isolation of hepatocytes from rat liver using a two-step collagenase perfusion method.[5][6]

Materials:

-

Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+)

-

Collagenase buffer (Perfusion buffer with collagenase and Ca2+)

-

Wash medium (e.g., Williams' Medium E)

-

Anesthesia (e.g., ketamine/xylazine)

-

Surgical instruments

-

Peristaltic pump

-

Incubator (37°C, 5% CO2)

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and perform a laparotomy to expose the portal vein.

-

Cannulation and Perfusion: Cannulate the portal vein and begin perfusion with the pre-warmed perfusion buffer to wash out the blood.

-

Collagenase Digestion: Switch to the collagenase buffer and perfuse until the liver becomes soft and digested.

-

Hepatocyte Isolation: Excise the liver, transfer it to a sterile dish containing wash medium, and gently disperse the cells.

-

Cell Filtration and Purification: Filter the cell suspension to remove undigested tissue and purify the hepatocytes by low-speed centrifugation.

-

Cell Viability and Plating: Determine cell viability using trypan blue exclusion and plate the viable hepatocytes on collagen-coated dishes.

-

Incubation with 2,5-Anhydro-D-glucitol: After allowing the cells to attach, replace the medium with fresh medium containing various concentrations of 2,5-anhydro-D-glucitol or a vehicle control. Incubate for the desired time period to study its effects on metabolic pathways.

Measurement of Gluconeogenesis and Glycogenolysis in Hepatocytes

This protocol outlines a method to measure the rates of gluconeogenesis and glycogenolysis in isolated hepatocytes.

Materials:

-

Isolated rat hepatocytes

-

Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Gluconeogenic precursors (e.g., lactate and pyruvate)

-

Hormones (e.g., glucagon (B607659) to stimulate, insulin (B600854) to inhibit)

-

2,5-Anhydro-D-glucitol

-

Glucose assay kit

-

Glycogen assay kit

Procedure:

-

Hepatocyte Preparation: Isolate hepatocytes as described in Protocol 5.2 and resuspend them in incubation buffer.

-

Experimental Setup: Prepare flasks containing hepatocytes with:

-

Control (no additions)

-

Gluconeogenic precursors

-

Gluconeogenic precursors + 2,5-anhydro-D-glucitol

-

(For glycogenolysis) Hepatocytes from fed rats with or without glucagon and/or 2,5-anhydro-D-glucitol.

-

-

Incubation: Incubate the flasks at 37°C with shaking.

-

Sampling: At various time points, take aliquots of the cell suspension.

-